molecular formula C22H21FN2O3 B15027828 ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate

ethyl N-[(2E)-3-(4-fluorophenyl)prop-2-enoyl]tryptophanate

Cat. No.: B15027828
M. Wt: 380.4 g/mol
InChI Key: WFAQQQJZKLVEEP-FMIVXFBMSA-N
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Description

ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is a complex organic compound that features both an indole and a fluorophenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE typically involves the reaction between an indole derivative and a fluorophenylprop-2-enamide. One common method involves the use of N,N’-Dicyclohexylcarbodiimide (DCC) as a coupling agent to facilitate the formation of the amide bond . The reaction is usually carried out in an inert atmosphere to prevent oxidation and other side reactions.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by optimizing the reaction conditions such as temperature, solvent, and concentration of reactants. Continuous flow reactors may be employed to enhance the efficiency and yield of the synthesis process.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE can undergo various chemical reactions including:

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are typically used.

    Substitution: Electrophilic reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are used under acidic conditions.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield oxindole derivatives, while reduction can produce various amine derivatives.

Scientific Research Applications

ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE has several scientific research applications:

Mechanism of Action

The mechanism of action of ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE involves its interaction with specific molecular targets and pathways. The indole ring can bind to various receptors and enzymes, modulating their activity. The fluorophenyl group can enhance the compound’s binding affinity and selectivity towards its targets .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

ETHYL 2-[(2E)-3-(4-FLUOROPHENYL)PROP-2-ENAMIDO]-3-(1H-INDOL-3-YL)PROPANOATE is unique due to the presence of both an indole and a fluorophenyl group, which confer distinct chemical and biological properties. The combination of these functional groups can result in enhanced biological activity and specificity compared to similar compounds.

Properties

Molecular Formula

C22H21FN2O3

Molecular Weight

380.4 g/mol

IUPAC Name

ethyl 2-[[(E)-3-(4-fluorophenyl)prop-2-enoyl]amino]-3-(1H-indol-3-yl)propanoate

InChI

InChI=1S/C22H21FN2O3/c1-2-28-22(27)20(13-16-14-24-19-6-4-3-5-18(16)19)25-21(26)12-9-15-7-10-17(23)11-8-15/h3-12,14,20,24H,2,13H2,1H3,(H,25,26)/b12-9+

InChI Key

WFAQQQJZKLVEEP-FMIVXFBMSA-N

Isomeric SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)/C=C/C3=CC=C(C=C3)F

Canonical SMILES

CCOC(=O)C(CC1=CNC2=CC=CC=C21)NC(=O)C=CC3=CC=C(C=C3)F

Origin of Product

United States

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